Acute Thermal Analgesia (Tail Immersion)
In a direct head-to-head comparison, PCM (6 mg/kg, i.p.) demonstrates an intermediate level of acute thermal analgesia in rats, quantified by tail immersion latency. The analgesic effect of PCM is greater than that of PCP but significantly less than that of its methyl-substituted analog, Methyl-PCM [1]. The analgesic effect of Methyl-PCM was markedly shown 5-15 min post-injection, providing a clear temporal benchmark against which PCM's efficacy can be measured.
| Evidence Dimension | Analgesic Efficacy (Acute Thermal Pain) |
|---|---|
| Target Compound Data | Significant increase in tail immersion latency vs. control; lower than Methyl-PCM |
| Comparator Or Baseline | PCP (I) and Methyl-PCM (III) both at 6 mg/kg, i.p. |
| Quantified Difference | Methyl-PCM > PCM > PCP (qualitative ranking, with significant effects for Methyl-PCM at 5-15 min) |
| Conditions | Rat tail immersion test; acute thermal pain model; 6 mg/kg i.p. dose |
Why This Matters
This data establishes PCM as a critical intermediate benchmark, essential for SAR studies aiming to optimize the balance between analgesic potency and side-effect profile.
- [1] Ahmadi, A., et al. (2011). Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl) (cyclohexyl)] morpholine as a new phencyclidine derivative in rats. Arzneimittelforschung, 61(02), 92-97. View Source
